Here's what we can glean from scientific literature:
(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one, commonly referred to as SU5614, is a synthetic compound characterized by its distinctive indolinone core and pyrrole substituent. This compound is notable for its ability to inhibit specific receptor tyrosine kinases, particularly the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These receptors play critical roles in angiogenesis and cellular proliferation, making SU5614 a target for therapeutic applications in cancer treatment.
The molecular formula of SU5614 is C15H13ClN2O, with a molecular weight of approximately 272.73 g/mol. The structure features a chloro group at the 5-position of the indolinone ring and a methylene bridge connecting to a 3,5-dimethylpyrrole moiety, contributing to its unique biological activity and properties .
The primary biological activity of SU5614 lies in its role as an inhibitor of receptor tyrosine kinases. In vitro studies have demonstrated that it exhibits significant inhibitory effects on cell proliferation across various human carcinoma cell lines, including A-431 (epidermoid carcinoma), A-549 (lung carcinoma), and MDA-MB-468 (breast carcinoma). The compound has shown promising results in reducing cell viability with IC50 values ranging from 0.065 to 9.4 μmol/L . Additionally, its selective inhibition of VEGFR and PDGFR suggests potential applications in anti-cancer therapies by disrupting tumor angiogenesis.
The synthesis of SU5614 typically involves multiple steps:
These steps may vary slightly depending on specific experimental conditions and desired yields .
SU5614 has potential applications in cancer therapy due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Its selectivity for VEGFR and PDGFR makes it a candidate for further development as an anti-cancer agent. Additionally, research into its pharmacokinetics and toxicity profiles could pave the way for clinical trials .
Studies on SU5614 have focused on its interaction with various biological targets:
These studies are crucial for understanding how SU5614 functions at a molecular level and its potential therapeutic implications .
Several compounds share structural similarities with SU5614, particularly within the indolinone framework or pyrrole substitutions. Here are some notable examples:
Compound Name | Structure | Similarity | Notable Features |
---|---|---|---|
(Z)-5-Fluoro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one | Structure | 0.80 | Contains fluorine instead of chlorine; potential for altered biological activity. |
(S,Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-N-(2-hydroxy-3-morpholinopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | Structure | 0.79 | Features morpholine substitution; may exhibit different pharmacological properties. |
5-Fluoro-1H-indole-3-carboxylic acid | Structure | 0.80 | Indole derivative; known for various biological activities including anti-cancer effects. |
2-Oxoindoline-6-carboxylic acid | Structure | 0.78 | Related to indolinones; studied for its own unique biological activities. |
These compounds highlight the diversity within this chemical class while demonstrating how specific substitutions can influence biological activity and therapeutic potential .